

# GRL-190-21: A Potent Inhibitor of SARS-CoV-2 Main Protease

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## Compound of Interest

Compound Name: **GRL-190-21**

Cat. No.: **B12363576**

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An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Antiviral Candidate

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **GRL-190-21**, a novel and potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

## Introduction

The SARS-CoV-2 main protease is a critical enzyme in the viral life cycle, responsible for the proteolytic processing of viral polyproteins into functional non-structural proteins. This essential role makes it a prime target for antiviral drug development. **GRL-190-21**, also identified as compound 5e in the primary literature, emerged from a structure-based drug design campaign aimed at modifying the known Mpro inhibitor, nirmatrelvir.<sup>[1]</sup> This guide details the key characteristics and developmental pathway of **GRL-190-21**.

## Discovery and Rationale

**GRL-190-21** was developed through a systematic exploration of modifications to the P1 and P4 positions of the nirmatrelvir scaffold.<sup>[1]</sup> The design strategy focused on enhancing the inhibitory potency and antiviral activity against SARS-CoV-2. The key structural modification in **GRL-190-**

**21** is the incorporation of a six-membered lactam ring at the P1 position, which was shown to significantly improve Mpro inhibitory activity.[1]

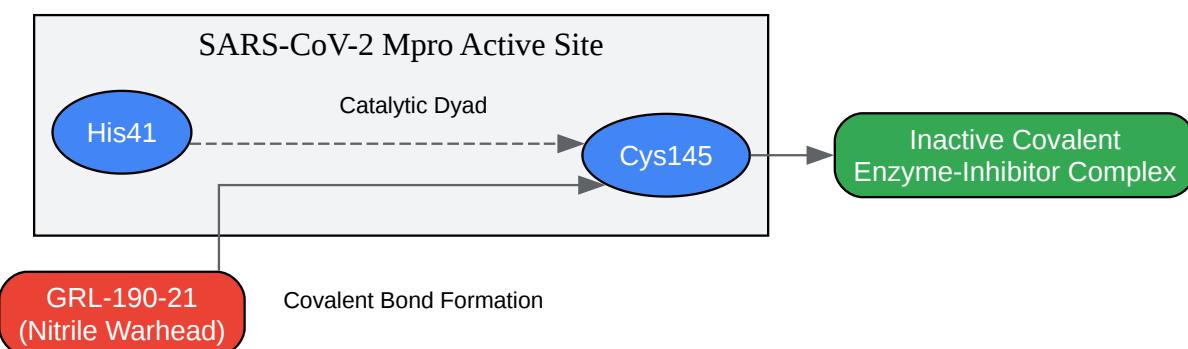
## Quantitative Biological Data

The biological activity of **GRL-190-21** was characterized through enzymatic and cell-based assays. The quantitative data are summarized in the table below.

Parameter	Value	Assay	Reference
Ki (SARS-CoV-2 Mpro)	0.04 nM	Enzyme Inhibition Assay	[2][3][4][5][6]
EC50 (VeroE6 cells)	0.26 $\mu$ M	Antiviral Cell-Based Assay	[2][3][4][5]

## Mechanism of Action

**GRL-190-21** functions as a covalent inhibitor of the SARS-CoV-2 main protease.[1][7] The molecule contains a nitrile "warhead" that forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[1][7] This irreversible binding inactivates the enzyme, thereby preventing the processing of viral polyproteins and inhibiting viral replication. [2][3][4][5] The interaction of **GRL-190-21** with the Mpro active site has been elucidated by X-ray crystallography, providing a detailed understanding of the binding mode.[1][7]



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Caption: Covalent inhibition of SARS-CoV-2 Mpro by **GRL-190-21**.

## Synthesis

The synthesis of **GRL-190-21** is a multi-step process that involves the construction of the key structural motifs followed by their coupling. A detailed experimental protocol is provided below, based on the published literature.

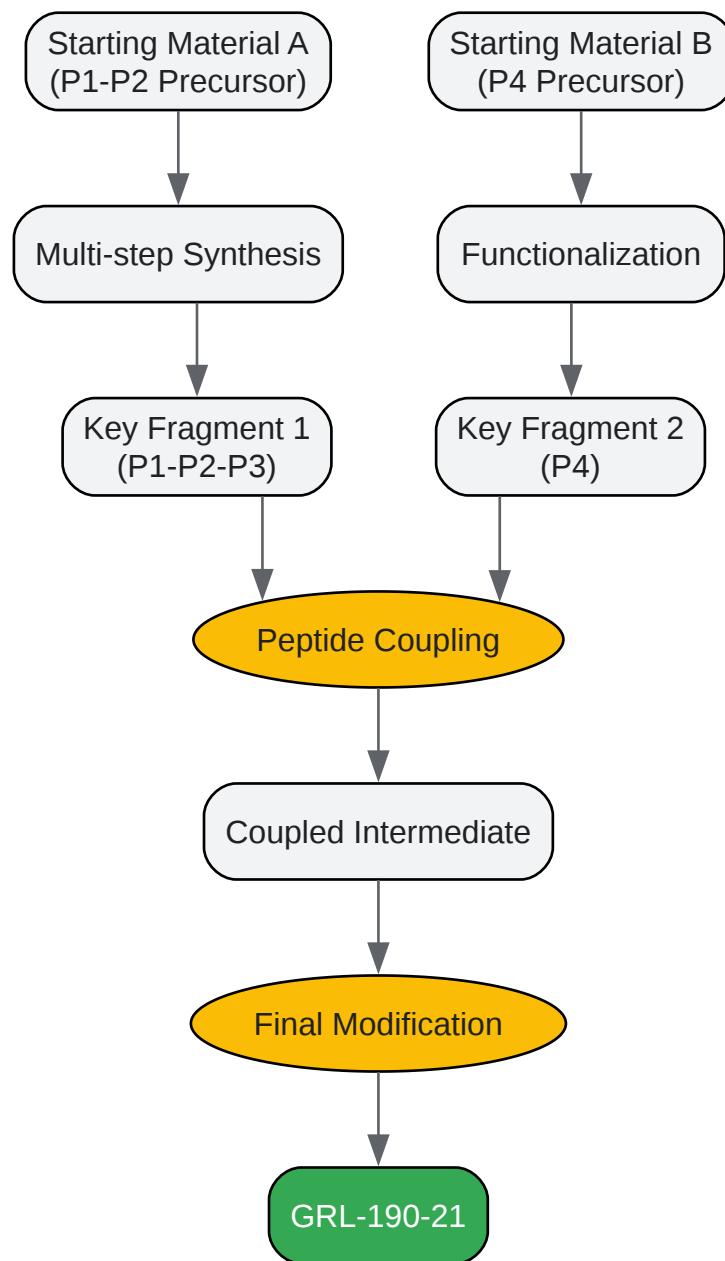
## Experimental Protocol: Synthesis of **GRL-190-21**

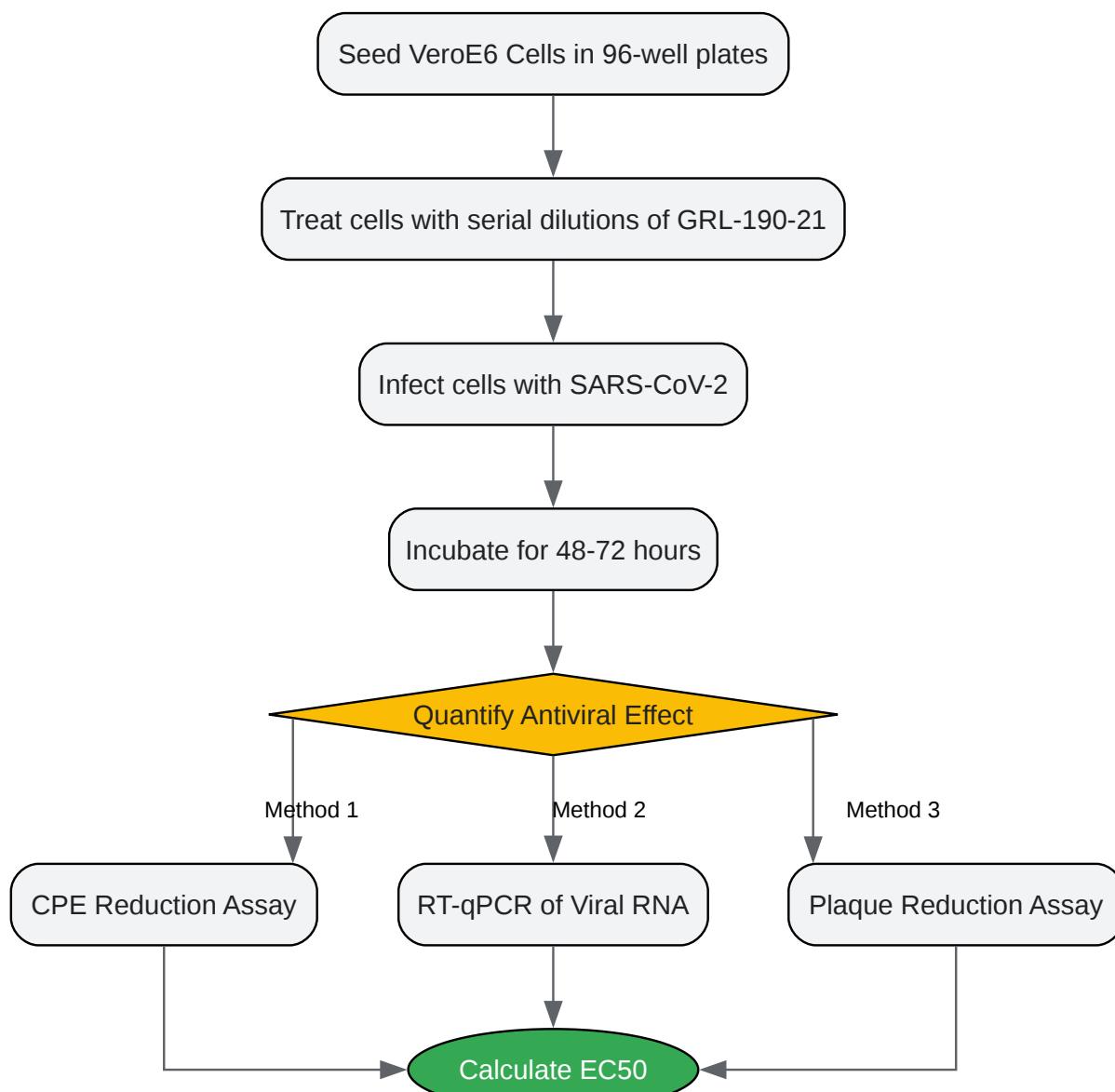
The synthesis of **GRL-190-21** is achieved through a convergent synthesis strategy. The key steps involve the preparation of the P1-P2-P3 fragment and the P4-P5 fragment, followed by their coupling and final modification.

### Materials and Methods:

- All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted.
- Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
- Purification of compounds was performed by flash column chromatography on silica gel.
- Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
- High-resolution mass spectrometry (HRMS) was used to confirm the molecular weight of the synthesized compounds.

### Synthetic Scheme Outline:





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